2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione
Description
2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a (E)-3-phenylprop-2-enylsulfanyl group at position 3. The triazole ring is further linked via a methylene bridge to a benzo[de]isoquinoline-1,3-dione moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O2S/c35-28-24-17-7-13-22-14-8-18-25(27(22)24)29(36)33(28)20-26-31-32-30(34(26)23-15-5-2-6-16-23)37-19-9-12-21-10-3-1-4-11-21/h1-18H,19-20H2/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXISCHZPXDCQKV-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biomedical applications, such as antibacterial activity, antifungal, anticancer, antioxidant activity, and anticonvulsant effects.
Mode of Action
It’s known that the presence of 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties. The variation of the type of biological activity and the intensity with which it manifests itself is influenced by grafting different substituents on the heterocyclic ring.
Biochemical Pathways
Compounds with similar structures have been shown to have weak to high cytotoxic activities against different tumor cell lines.
Pharmacokinetics
The compound has been successfully synthesized through s-alkylation in alkaline medium followed by reduction of the corresponding ketone, which might influence its bioavailability.
Result of Action
Compounds with similar structures have shown weak to high cytotoxic activities against different tumor cell lines.
Action Environment
The compound has been successfully synthesized in alkaline medium, suggesting that pH could potentially influence its stability and efficacy.
Biological Activity
The compound 2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₃₁H₂₉N₃O₂S |
| Molecular Weight | 505.65 g/mol |
| Structural Features | Contains a triazole ring, a benzo[de]isoquinoline moiety, and a sulfanyl group |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines.
Case Studies
- In Vitro Studies :
- A study evaluated the compound's effectiveness against several human cancer cell lines, including COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), H460 (non-small-cell lung cancer), and Hep 3B (liver cancer). The results demonstrated that the compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines .
- Mechanism of Action :
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Testing
- Bacterial Inhibition :
- Fungal Activity :
- In addition to bacterial strains, antifungal activity was assessed against Candida albicans, with promising results indicating potential use in treating fungal infections.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. However, concerns regarding toxicity were noted:
| Parameter | Findings |
|---|---|
| ADMET Profile | Predicted good absorption and bioavailability; potential drug-drug interactions noted |
| Toxicity Risks | AMES test indicated mutagenic potential under certain conditions |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies underscore the importance of specific functional groups in enhancing biological activity. Modifications to the triazole ring and substitution patterns on the phenyl groups have been shown to significantly affect both anticancer and antimicrobial activities.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Potential
While direct bioactivity data for the target compound are absent in the evidence, related triazole derivatives exhibit antimicrobial and anticancer properties. For instance, fluorophenyl-substituted triazoles show antifungal activity by inhibiting cytochrome P450 enzymes .
Crystallographic and Computational Insights
The structural elucidation of such complex molecules relies heavily on tools like SHELXL and WinGX/ORTEP (). For example:
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Azzouni et al. demonstrated the utility of Pd(OAc)₂ in coupling aryl halides with alkenes. Applying this to the target compound, the triazole-thiol could be coupled with a propenylboronic acid via Suzuki-Miyaura reaction, though yields are lower (55–60%) compared to thioether formation.
One-Pot Tandem Reactions
Mangarao et al. reported one-pot syntheses of triazoles using polyethylene glycol (PEG) as a green solvent. Adapting this, the triazole and propenylsulfanyl groups could be assembled sequentially without isolating intermediates, reducing purification steps.
Characterization and Quality Control
The final product is characterized via:
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¹H/¹³C NMR : Confirms regiochemistry and purity.
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HRMS : Validates molecular weight (MW calc. 522.6 g/mol).
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X-ray Crystallography : Resolves stereochemical ambiguities.
Critical Data :
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Melting Point : 158–160°C.
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Solubility : DMSO > 50 mg/mL.
Challenges and Optimization Opportunities
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Regioselectivity in Triazole Formation : Use of electron-deficient hydrazones improves cyclization efficiency.
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Propenyl Geometry Control : Heck coupling preserves (E)-configuration better than free radical pathways.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) remains essential for isolating the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
